molecular formula C20H28F2N4O2 B10941821 N-cyclohexyl-3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-methylpropanamide

N-cyclohexyl-3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-methylpropanamide

Cat. No.: B10941821
M. Wt: 394.5 g/mol
InChI Key: YXSZFEJCOPMRFL-UHFFFAOYSA-N
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Description

N~1~-CYCLOHEXYL-3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclohexyl group, and a difluoromethyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEXYL-3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, introduction of the difluoromethyl group, and attachment of the cyclohexyl and methylpropanamide groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium, to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEXYL-3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYLPROPANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N~1~-CYCLOHEXYL-3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYLPROPANAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of N1-CYCLOHEXYL-3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their normal function. This inhibition can disrupt key biological pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridines
  • Difluoromethylated heterocycles

Uniqueness

N~1~-CYCLOHEXYL-3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYLPROPANAMIDE is unique due to its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H28F2N4O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-cyclohexyl-3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-methylpropanamide

InChI

InChI=1S/C20H28F2N4O2/c1-4-26-13(2)18-15(19(21)22)12-17(28)25(20(18)23-26)11-10-16(27)24(3)14-8-6-5-7-9-14/h12,14,19H,4-11H2,1-3H3

InChI Key

YXSZFEJCOPMRFL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N(C)C3CCCCC3)C(F)F)C

Origin of Product

United States

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